(R)-Propranolol beta-D-glucuronide sodium salt is a glucuronide metabolite of propranolol, which is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of various cardiovascular conditions, including hypertension and anxiety. This compound is formed through the conjugation of propranolol with glucuronic acid, enhancing its solubility and facilitating its excretion from the body. The sodium salt form increases its solubility in aqueous solutions, making it suitable for research and pharmaceutical applications.
(R)-Propranolol beta-D-glucuronide sodium salt is classified as a pharmaceutical compound and is identified by the Chemical Abstracts Service (CAS) number 87102-70-3. It is primarily sourced from the metabolic processes involving propranolol, which undergoes glucuronidation—a common phase II metabolic reaction that aids in drug detoxification and excretion .
The synthesis of (R)-Propranolol beta-D-glucuronide sodium salt typically involves a glucuronidation reaction where propranolol reacts with glucuronic acid. This reaction is catalyzed by enzymes such as UDP-glucuronosyltransferase under mild conditions (pH around 7.4 and temperature at 37°C). The process can be performed in vitro using recombinant enzymes or in vivo within biological systems .
(R)-Propranolol beta-D-glucuronide sodium salt has a complex molecular structure characterized by its glucuronic acid conjugate. The molecular formula is C22H28NNaO6, with a molecular weight of approximately 458.46 g/mol. The structure includes a beta-D-glucuronide moiety linked to the propranolol molecule, which contributes to its pharmacological properties and metabolic behavior .
(R)-Propranolol beta-D-glucuronide sodium salt can undergo various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action of (R)-Propranolol beta-D-glucuronide sodium salt involves its role as a metabolite of propranolol, which primarily interacts with beta-adrenergic receptors. Propranolol inhibits the action of catecholamines (such as epinephrine and norepinephrine) on these receptors, leading to decreased heart rate and blood pressure. The glucuronide conjugate enhances solubility and facilitates excretion, playing a crucial role in the drug's pharmacokinetics .
Relevant data indicate that (R)-Propranolol beta-D-glucuronide sodium salt exhibits enhanced solubility compared to its parent compound, making it more suitable for biological studies and applications .
(R)-Propranolol beta-D-glucuronide sodium salt has several scientific applications:
(R)-Propranolol beta-D-glucuronide sodium salt (chemical formula: C₂₂H₂₈NNaO₈; molecular weight: 457.45 g/mol) is a chiral phase II metabolite of the beta-blocker propranolol, formed via enzymatic conjugation of the (R)-propranolol enantiomer with glucuronic acid [1] [7] [10]. This water-soluble conjugate is generated through the catalytic action of UDP-glucuronosyltransferase (UGT) enzymes, primarily in the liver. The reaction involves the nucleophilic attack of the aliphatic hydroxyl group of (R)-propranolol on the anomeric carbon of uridine diphosphate glucuronic acid (UDPGA), resulting in a β-configuration glycosidic bond [2]. The sodium salt form enhances the compound’s stability and solubility in aqueous solutions, making it suitable for analytical and experimental applications [3] [7].
As a definitive metabolic product, this glucuronide accounts for approximately 17% of propranolol’s metabolic clearance in humans, with biliary excretion being its primary elimination pathway [2] [4]. Its formation represents a critical detoxification mechanism, converting the lipophilic parent drug into a hydrophilic anion that cannot passively diffuse across cellular membranes. This biochemical transformation facilitates efficient elimination through renal or biliary routes while minimizing unintended tissue accumulation [2].
Table 1: Key Identifiers of (R)-Propranolol beta-D-Glucuronide Sodium Salt
Property | Value |
---|---|
CAS Number (Enantiopure) | 87102-70-3 |
CAS Number (Racemic) | 66322-66-5 |
Molecular Formula | C₂₂H₂₈NNaO₈ |
Molecular Weight | 457.45 g/mol |
IUPAC Name | Sodium (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylate |
Purity Specifications | >95% (HPLC) |
Storage Conditions | -20°C |
Stereoselective Metabolism
The formation and disposition of (R)-propranolol glucuronide demonstrate marked stereoselectivity. Clinical studies reveal that the (S)-(-)-enantiomer of propranolol exhibits higher plasma concentrations and a longer elimination half-life than the (R)-(+)-enantiomer following racemic propranolol administration. This divergence arises from a 2.1- to 4.9-fold greater ratio of Vmax/Km for the glucuronidation of (S)-propranolol compared to its (R)-counterpart, reflecting superior enzymatic efficiency toward the (S)-enantiomer [4]. This kinetic difference is attributed to stereospecific binding affinities within the UGT enzyme active site, though both enantiomers undergo glucuronidation via saturable processes conforming to Michaelis-Menten kinetics [4].
Enterohepatic Recycling and Systemic Exposure
(R)-Propranolol glucuronide participates in intricate enterohepatic recycling mechanisms. After biliary excretion into the intestinal lumen, gut microbiota (particularly E. coli and Bacteroides species) hydrolyze the glucuronide back to (R)-propranolol using bacterial β-glucuronidases [2]. The liberated aglycone is reabsorbed, leading to prolonged local and systemic exposure despite low plasma concentrations. This recycling contributes to the disproportionate increase in steady-state plasma concentrations of propranolol enantiomers observed with escalating doses—a phenomenon where a 52±7% decrease in intrinsic clearance occurs for (S)-propranolol and 65±22% for the (R)-enantiomer over 40–320 mg/day dosing ranges [4].
Transporter-Enzyme Interplay
The systemic exposure of (R)-propranolol glucuronide is governed by the interplay between UGT enzymes and efflux transporters. Multidrug resistance-associated proteins (MRP2/ABCC2) actively shuttle the glucuronide into bile, while organic anion transporters (OATPs) facilitate hepatic uptake [2]. This transporter-mediated flux determines whether the metabolite undergoes biliary elimination or enters systemic circulation for eventual renal excretion. Disruptions in transporter function can therefore significantly alter the pharmacokinetic profile of both the parent drug and its glucuronide metabolite.
Table 2: Stereoselective Pharmacokinetic Parameters of Propranolol and Its Glucuronide at Steady State [4]
Parameter | (S)-Propranolol | (R)-Propranolol |
---|---|---|
Plasma Concentration | Higher | Lower |
Elimination Half-Life | Longer | Shorter |
Intrinsic Clearance Reduction* | 52% ± 7% | 65% ± 22% |
Vmax/Km Ratio | 2.1–4.9-fold higher | Reference |
Glucuronide Half-Life | Longer | Shorter |
*Over 40–320 mg/day dosing range
Analytical and Research Applications
This glucuronide serves as a critical reference standard in:
Table 3: Research-Grade (R)-Propranolol Glucuronide Availability [3] [7] [10]
Vendor | Catalog Code | Form | Purity | Price (USD) |
---|---|---|---|---|
TRC | P831815 | Solid | >95% | $250/1 mg |
Biosynth Carbosynth | MP16840 | Solid | >95% | $408.8/1 mg |
Sussex Research | GU116005 | Sodium Salt | >95% | $550/variable |
LGC Standards | TRC-P831810 | Neat | >95% | Quote-based |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7